盐酸3-(4-氨基苯基)-2-甲基-3H-喹唑啉-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazolinone derivatives are a class of compounds that have attracted considerable interest due to their diverse pharmacological properties. The compound "3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride" is a variant within this class, which is not directly studied in the provided papers but is closely related to the compounds that have been investigated. These studies have explored the structural, vibrational, and pharmacological aspects of similar quinazolinone derivatives, providing insights into their potential applications and characteristics .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the condensation of different starting materials such as anthranilic acid, aniline, or their derivatives. For instance, novel Schiff bases were synthesized from 3-amino-2-methyl quinazolin-4-(3H)-ones, which in turn were synthesized from anthranilic acid via 2-methyl benzoxazin-4-one . Similarly, a variety of 3-phenyl-2-substituted-3H-quinazolin-4-ones were synthesized by reacting the amino group of 2-hydrazino-3-phenyl-3H-quinazolin-4-one with different aldehydes and ketones, where the starting material was synthesized from aniline . These methods highlight the versatility in the synthetic approaches for quinazolinone derivatives.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the structural and vibrational study of 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one was carried out using experimental infrared spectrum and density functional theory (DFT) calculations. The study included analysis of bond orders, charge transfers, and topological properties using Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) theory . These analyses are crucial for understanding the electronic and geometric parameters that govern the reactivity and stability of the compounds.

Chemical Reactions Analysis

Quinazolinone derivatives can participate in various chemical reactions, forming complexes with metal ions or undergoing condensation to form Schiff bases. For instance, 2-methyl-3-{[(Z)-3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]amino}quinazolin-4-one was synthesized and then reacted with Cd(II), Zn(II), and Pb(II) acetates to obtain intracomplex compounds . These reactions not only extend the chemical diversity of quinazolinone derivatives but also open up possibilities for their use in coordination chemistry and material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives are closely related to their molecular structure. The vibrational spectra, including infrared and Raman spectra, provide information about the functional groups and their interactions within the molecule. Theoretical vibrational calculations help in obtaining a set of scaled force constants that fit the observed wavenumbers, which is essential for the complete assignment of the vibrational spectra . Additionally, the pharmacological properties such as H1-receptor blocking activity and anticonvulsant activity have been investigated, revealing the potential of these compounds as therapeutic agents . The anti-microbial screening of novel Schiff bases of 3-amino-2-methyl quinazolin 4-(3H)-one also demonstrated significant anti-bacterial and anti-fungal activities, indicating their potential use as anti-microbial agents .

科学研究应用

在药物化学中的意义

包括盐酸3-(4-氨基苯基)-2-甲基-3H-喹唑啉-4-酮在内的喹唑啉衍生物已显示出显著的生物活性,使其成为药物化学应用的潜在候选物。喹唑啉-4(3H)-酮及其衍生物构成了一个重要的稠合杂环类,存在于许多天然存在的生物碱中。它们的结构稳定性和多功能性允许合成新型生物活性部分,展示出诸如对金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌等菌株的抗菌活性 (Tiwary 等人,2016)。

在光电子学中的应用

对喹唑啉衍生物的研究延伸到光电子学领域,由于其发光和电致发光特性,它们被用于电子器件、发光元件、光电转换元件和图像传感器中。将喹唑啉和嘧啶片段并入 π 扩展共轭体系对于创建新型光电材料很有价值,显示出对有机发光二极管 (OLED)(包括白色 OLED 和红色磷光 OLED)的应用前景,并作为非线性光学材料和比色 pH 传感器的潜在结构 (Lipunova 等人,2018)。

抗癌活性

喹唑啉衍生物的抗癌特性已得到广泛研究。它们的 عمل机制通常涉及调节对癌症进展至关重要的基因和蛋白质的表达,包括受体酪氨酸激酶、表皮生长因子受体和凋亡蛋白。这使得喹唑啉核成为开发具有合适药代动力学特征的新型抗结直肠癌剂的有价值的支架 (Moorthy 等人,2023)。

合成化学进展

喹唑啉的合成已经取得了显着进展,重点是环保、温和和原子效率高的方法。最近的综述讨论了通过多组分策略合成喹唑啉,突出了该支架在开发具有广泛生物学特性的化合物中的重要性。这些进展表明喹唑啉衍生物在从药物化学到材料科学的各种应用中具有广阔的前景 (Faisal & Saeed,2021)。

未来方向

The study of quinazolinone derivatives is an active area of research due to their potential biological activities. Future research could involve the synthesis of various derivatives, including “3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride”, and the investigation of their biological activities .

属性

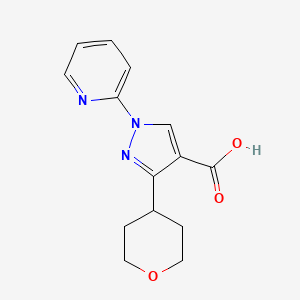

IUPAC Name |

3-(4-aminophenyl)-2-methylquinazolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O.ClH/c1-10-17-14-5-3-2-4-13(14)15(19)18(10)12-8-6-11(16)7-9-12;/h2-9H,16H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIPIJDILYNUMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Amino-phenyl)-2-methyl-3H-quinazolin-4-one hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Morpholinobenzo[d]thiazol-5-amine](/img/structure/B2541356.png)

![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide](/img/structure/B2541358.png)

![3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541360.png)

![5-bromo-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide](/img/structure/B2541363.png)

![(E)-3-phenyl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B2541371.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2541372.png)

![[(4R,4aS,8aS)-4-formyl-4-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] (2E,4E,6E)-octa-2,4,6-trienoate](/img/structure/B2541376.png)